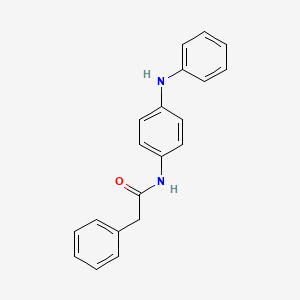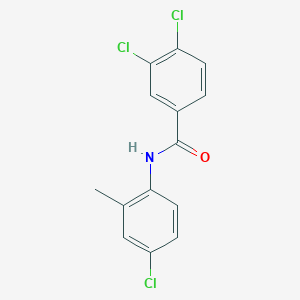![molecular formula C15H10BrFN4OS B3924740 N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B3924740.png)
N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea
Overview
Description
N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea, also known as BFU-755, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFU-755 belongs to the class of thiadiazole urea derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to inhibit the activity of certain enzymes involved in cholesterol synthesis, making it a potential candidate for the treatment of hypercholesterolemia.
Advantages and Limitations for Lab Experiments
N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, this compound also has some limitations. It is relatively unstable in solution and can degrade over time, leading to decreased activity. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. One potential direction is the development of new derivatives of this compound with improved stability and solubility. Another potential direction is the investigation of the potential use of this compound in combination with other drugs for cancer therapy. Finally, the investigation of the mechanism of action of this compound and its effects on cellular processes could lead to the development of new drugs for the treatment of a wide range of diseases.
Scientific Research Applications
N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to inhibit the growth of several types of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN4OS/c16-12-4-2-1-3-11(12)13-20-21-15(23-13)19-14(22)18-10-7-5-9(17)6-8-10/h1-8H,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLWIQYEYZCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B3924665.png)
![5-phenyl-4-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3924668.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzamide](/img/structure/B3924669.png)
![5-[(5-methyl-2-thienyl)methylene]-3-{[(5-methyl-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924681.png)

![5-{3,5-dichloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924687.png)
![7-acetyl-6-(5-methyl-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3924703.png)
![N-methyl-2-(methyl{[4-phenyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]methyl}amino)propanamide](/img/structure/B3924708.png)

![N-(4-fluorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3924726.png)
![2-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-[(2-methylpyridin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B3924744.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B3924755.png)
![N-[2-chloro-5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3924757.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B3924768.png)